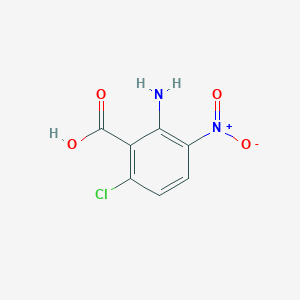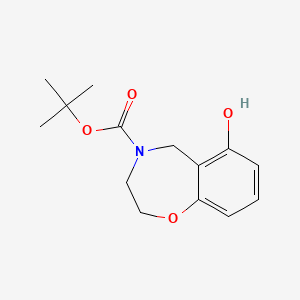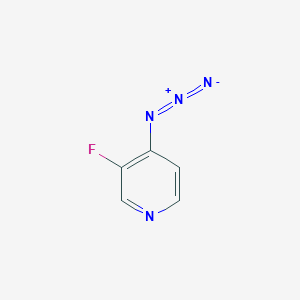![molecular formula C12H14BrN3O2 B13552145 1-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylicacid](/img/structure/B13552145.png)
1-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a bromo, ethyl, and methyl group, and a pyrrole ring substituted with a carboxylic acid group
Métodos De Preparación
The synthesis of 1-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the bromo, ethyl, and methyl substituents. The pyrrole ring is then synthesized and coupled with the pyrazole derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Análisis De Reacciones Químicas
1-[(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form an azide derivative.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters using reagents like carbodiimides
Aplicaciones Científicas De Investigación
1-[(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the construction of heterocyclic systems.
Material Science: It is explored for its potential in the development of novel materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 1-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazole and pyrrole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar compounds to 1-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylic acid include other pyrazole and pyrrole derivatives. For example:
1-(4-bromo-3-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylic acid: Lacks the ethyl group, which may affect its reactivity and biological activity.
1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylic acid: Substitution of bromo with chloro can lead to different chemical properties and reactivity.
1-(4-bromo-3-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylic acid: Lacks the methyl group, which can influence its steric and electronic properties
Propiedades
Fórmula molecular |
C12H14BrN3O2 |
|---|---|
Peso molecular |
312.16 g/mol |
Nombre IUPAC |
1-[(4-bromo-5-ethyl-2-methylpyrazol-3-yl)methyl]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C12H14BrN3O2/c1-3-9-11(13)10(15(2)14-9)7-16-5-4-8(6-16)12(17)18/h4-6H,3,7H2,1-2H3,(H,17,18) |
Clave InChI |
HCGWXYNOPDVPKX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C(=C1Br)CN2C=CC(=C2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



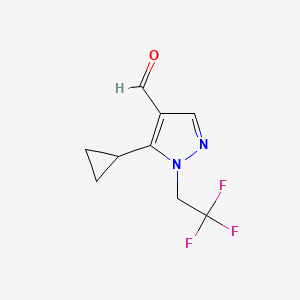
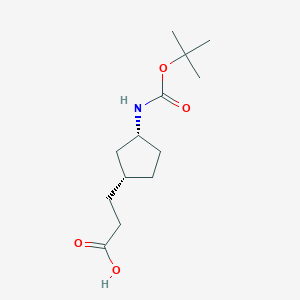
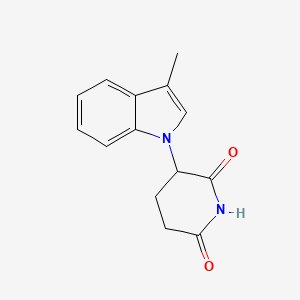
![4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B13552095.png)
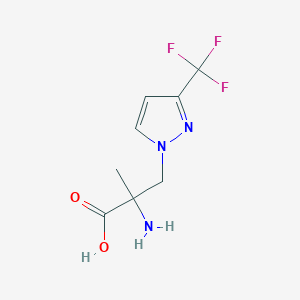
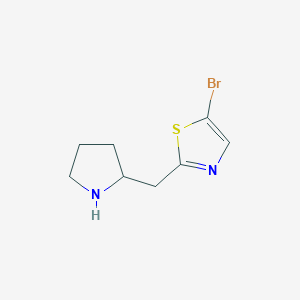
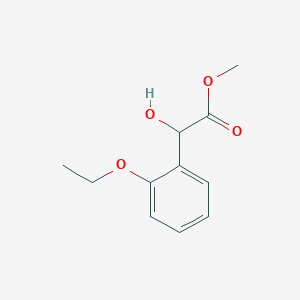
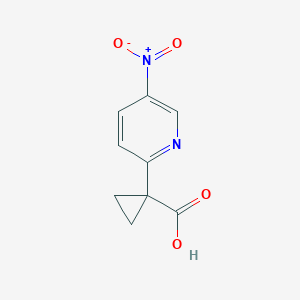
![2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol](/img/structure/B13552155.png)
